Ethyl 5-(4-methylsulfonylphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate
Description
Ethyl 5-(4-methylsulfonylphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate is a heterocyclic compound featuring a 4,5-dihydro-1,3-oxazole (oxazoline) core substituted at the 5-position with a 4-methylsulfonylphenyl group and at the 2-position with a phenyl group. The ethyl carboxylate moiety at the 4-position enhances solubility and modulates electronic properties. The methylsulfonyl group (MeSO₂) is a strong electron-withdrawing group (EWG), which influences reactivity, stability, and intermolecular interactions.
Properties
Molecular Formula |
C19H19NO5S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
ethyl 5-(4-methylsulfonylphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C19H19NO5S/c1-3-24-19(21)16-17(13-9-11-15(12-10-13)26(2,22)23)25-18(20-16)14-7-5-4-6-8-14/h4-12,16-17H,3H2,1-2H3 |
InChI Key |
HGWMUZLWLRDZKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(OC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of ethyl 5-(4-methylsulfonylphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate typically involves:
- Formation of the 1,3-oxazoline ring via cyclization of appropriate amino alcohol precursors or related intermediates.
- Introduction of the 4-methylsulfonylphenyl substituent at the 5-position.
- Esterification to install the ethyl carboxylate group at the 4-position.
- Attachment of the phenyl group at the 2-position.
These steps often require selective functional group transformations and control of stereochemistry due to the dihydro nature of the oxazole ring.
Key Synthetic Routes and Reagents
While direct literature specifically naming this compound is limited, closely related compounds and intermediates provide insight into effective preparation methods.
Cyclization and Substitution
- The oxazoline ring is commonly synthesized by cyclodehydration of β-hydroxy amides or amino alcohols with carboxylic acid derivatives under dehydrating conditions.
- Introduction of the 4-methylsulfonylphenyl group can be achieved via Suzuki or other cross-coupling reactions using appropriate aryl boronic acids or halides bearing the methylsulfonyl substituent.
- Phenyl substitution at the 2-position is generally introduced by starting from phenyl-substituted amino alcohols or by electrophilic aromatic substitution on the oxazoline ring.
Esterification
- The ethyl ester group at the 4-carboxylate position is typically installed via esterification of the corresponding carboxylic acid or acid chloride with ethanol under acidic or basic catalysis.
Alternative Methods and Functional Group Transformations
Recent advances in selective aromatic substitution, such as deaminative chlorination using pyrylium reagents and chloride sources, offer innovative pathways for modifying heteroaromatic rings with high selectivity and functional group tolerance. Such methods could be applied to introduce or modify the methylsulfonylphenyl substituent or other aromatic moieties in late-stage synthesis, improving efficiency and safety by avoiding hazardous diazonium salts.
Data Tables: Summary of Preparation Conditions
| Step | Reaction Type | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Chlorination of oxazole methanol | Thionyl chloride, phosphorus pentachloride | Chloroform, dichloromethane | 0-50 (opt. 20-30) | 16-20 | 85-90 (reported in related syntheses) | Molar ratio chlorinating agent:substrate 1-2:1 |
| 2 | Fluorination via alkali metal fluoride | Sodium fluoride, potassium fluoride | N,N-dimethylformamide (DMF) | 50-120 (opt. 70-100) | 10-20 | 80-85 | Water content <0.2%, inert N2 atmosphere |
| 3 | Hydrolysis and crystallization | Dilute acid, purified water, isopropanol | Mixed solvents | 65-75 | 4-6 | 75-80 | pH adjusted to ~6, filtration of crystals |
Note: Yields are approximate and based on analogous compounds in the cited patent literature.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-methylsulfonylphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 5-(4-methylsulfonylphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-methylsulfonylphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related derivatives, emphasizing substituent effects, physical properties, and functional relevance.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Thiadiazole analogs (e.g., 11c in ) exhibit lower melting points (190–192°C), likely due to weaker intermolecular interactions compared to oxazoline derivatives .
Substituent Effects: Methylsulfonyl (MeSO₂): Introduces strong dipole-dipole interactions and may improve crystallinity. Its electron-withdrawing nature could enhance metabolic stability in drug design. Fluorophenyl: Enhances lipophilicity and bioavailability while modulating electronic properties .
Synthetic Pathways :
- The target compound could be synthesized via multi-component reactions (MCRs) similar to those in , using methylsulfonylphenyl-substituted reagents.
- Ethyl carboxylate esters (e.g., ) are often synthesized via nucleophilic substitution or cycloaddition reactions .
Functional Implications :
- Compounds with coumarin-thiadiazole hybrids (e.g., 11c) show biological activity due to their planar aromatic systems, whereas the target’s dihydro-oxazole core may favor conformational flexibility .
- The MeSO₂ group in the target compound could enhance binding to enzymes with hydrophobic or polar active sites, as seen in sulfonamide-based drugs.
Research Findings and Data Gaps
- Melting Points : While analogs like 11c (190–192°C) and 11f (240–242°C) exhibit varied melting points due to substituent effects , the target compound’s melting point remains uncharacterized.
- Spectroscopic Data: Infrared (IR) and NMR spectra of similar compounds () suggest diagnostic peaks for ester carbonyl (~1700 cm⁻¹) and sulfonyl groups (~1300–1150 cm⁻¹) .
- Hydrogen Bonding : The MeSO₂ group may participate in C–H···O interactions, influencing crystal packing (cf. on hydrogen-bonding patterns) .
Biological Activity
Ethyl 5-(4-methylsulfonylphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate (CAS: 139059-00-0) is a compound belonging to the oxazole family, notable for its unique structural features that include a dihydro-1,3-oxazole ring and a carboxylate group. The presence of the methylsulfonyl group on the phenyl ring is believed to enhance its biological properties, potentially influencing its reactivity and therapeutic applications.
- Molecular Formula : C19H19NO5S
- Molecular Weight : 373.42 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Its potential applications range from anti-inflammatory to anticancer activities, attributed to its structural characteristics.
Research indicates that the compound may exert its effects through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes.
- Antineoplastic Properties : The compound's structural analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy.
Comparative Analysis with Related Compounds
A comparative analysis highlights how this compound stands out among other isoxazole derivatives:
| Compound Name | Structure Features | Biological Activity | Unique Properties |
|---|---|---|---|
| Ethoxycarbonylisoxazole | Isoxazole ring with ethoxycarbonyl group | Potential analgesic | Lacks sulfonamide functionality |
| 3-Methylisoxazole | Methyl substitution on isoxazole | Neuroprotective effects | Simpler structure |
| 5-Carboxyisoxazoles | Carboxylic acid at position 5 | Antimicrobial activity | Different functional groups |
| This compound | Dihydrooxazole with methylsulfonyl group | Potential anti-inflammatory and anticancer effects | Specific substitution patterns |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Activity : In vitro studies have shown that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For example, compounds with similar structural motifs demonstrated EC50 values in the low micromolar range against human cancer cell lines .
- Anti-inflammatory Effects : Research on related compounds indicates that they may act as COX inhibitors. This suggests that this compound could also possess anti-inflammatory properties by modulating prostaglandin synthesis .
- Neuroprotective Properties : Some derivatives have shown neuroprotective effects by inhibiting neuronal apoptosis and promoting cell survival in models of neurodegenerative diseases .
Q & A
Q. What are efficient synthetic routes for Ethyl 5-(4-methylsulfonylphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate?
- Methodological Answer : A common approach involves multi-step heterocyclic synthesis , starting with condensation reactions to form the oxazole ring. For example, palladium-catalyzed reductive cyclization using nitroarenes and formic acid derivatives as CO surrogates can construct the dihydrooxazole core . Subsequent functionalization with 4-methylsulfonylphenyl and phenyl groups may employ Suzuki-Miyaura coupling or nucleophilic substitution. Esterification (e.g., ethyl carboxylate introduction) is typically achieved via acid-catalyzed reactions with ethanol . Key intermediates like ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate (PubChem CID: 135727569) provide structural analogs for optimization .
Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR/IR/HRMS : ¹H and ¹³C NMR are critical for confirming regiochemistry. For example, dihydrooxazole protons typically resonate at δ 4.0–5.5 ppm, while sulfonyl groups show distinct ¹³C signals near δ 44–46 ppm . IR stretches for C=O (ester) appear at ~1700 cm⁻¹, and sulfonyl S=O at ~1350–1150 cm⁻¹ . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₂₀H₂₀N₂O₅S: calc. 400.1094).
- X-ray Crystallography : Single-crystal X-ray diffraction resolves stereochemistry. Analogous compounds (e.g., ethyl 6-(4-chlorophenyl)-4-methoxyphenyl derivatives) exhibit planar oxazole rings and dihedral angles <10° between substituents, confirming spatial arrangement .
Advanced Research Questions
Q. How can contradictions in spectroscopic data between synthesis batches be resolved?
- Methodological Answer : Discrepancies often arise from polymorphism or solvent effects . For example, NMR shifts may vary due to residual solvents (e.g., DMSO-d₆ vs. CDCl₃). Cross-validate with X-ray structures (e.g., C–C bond lengths ±0.004 Å precision ) and control reaction conditions (temperature, catalyst loading) to minimize side products . Chromatographic purification (HPLC/SFC) ensures batch consistency, while 2D NMR (COSY, HSQC) clarifies ambiguous proton assignments .
Q. What strategies optimize enantiomeric purity during synthesis?
- Methodological Answer :
- Chiral Catalysts : Palladium complexes with chiral ligands (e.g., BINAP) induce asymmetric cyclization .
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based) to separate enantiomers. For dihydrooxazoles, retention times vary by >2 min under isocratic elution (hexane:IPA 90:10) .
- X-ray Validation : Absolute configuration is confirmed via Flack parameter analysis (e.g., Flack x = 0.02(3) for analogous structures ).
Q. How does the 4-methylsulfonylphenyl group influence electronic properties and reactivity?
- Methodological Answer : The sulfonyl group is strongly electron-withdrawing, polarizing the oxazole ring and enhancing electrophilicity. Computational studies (DFT) on analogs show:
Q. What role does the oxazole ring play in biological activity, and how can structure-activity relationships (SAR) be explored?
- Methodological Answer : While direct pharmacological data for this compound is limited, SAR studies on oxazole/thiazole analogs suggest:
- Antimicrobial Activity : Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate exhibits MIC values <10 µM against Gram-positive bacteria .
- Enzyme Inhibition : Dihydrooxazole derivatives act as kinase inhibitors due to chelation with ATP-binding sites. Methylsulfonyl groups enhance binding via hydrophobic interactions .
- Methodology : Screen against target enzymes (e.g., COX-2) using fluorescence polarization assays. Replace the phenyl group with bioisosteres (e.g., pyridyl) to modulate solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
